molecular formula C21H25FN2O2S B2684905 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone CAS No. 1706074-76-1

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone

Cat. No.: B2684905
CAS No.: 1706074-76-1
M. Wt: 388.5
InChI Key: IDIWLASOTZQMIM-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C21H25FN2O2S and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications

High-Performance Liquid Chromatographic Applications

Research on similar compounds involves the development of advanced analytical methods. For example, the high-performance liquid chromatography (HPLC) determination of aliphatic thiols using fluorogenic percolumn derivatization reagents showcases how similar compounds can be used to enhance detection and quantification in pharmaceutical formulations. Such methodologies are crucial for identifying and quantifying biological thiols, which are important in various biochemical processes and pharmaceutical applications (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Crystal Structure Analysis for Material Science

The study of the crystal structure of similar fluorophenyl and thiophenyl compounds reveals their potential applications in material science. The detailed structural analysis provides insights into the electronic properties and stability of materials that could be used in organic electronics, such as organic light-emitting transistors (OLETs), chemical sensors, and solar cells. Understanding these structures is fundamental for designing new materials with desired electronic and optical properties (Nagaraju et al., 2018).

Fluorophore Development for Spectroscopic Studies

The synthesis and investigation of fluorinated compounds, including benzophenones and xanthones, highlight their importance in developing fluorophores for spectroscopic studies. Fluorination can significantly enhance photostability and spectroscopic properties, making these compounds valuable tools in biochemical and medical research. Their applications range from being precursors to novel fluorophores to enhancing the properties of existing fluorescent markers, which are critical in imaging and diagnostic applications (Woydziak, Fu, & Peterson, 2012).

Pharmaceutical Applications and Kinase Inhibition

Further, the development of selective N-methyl-D-aspartate (NMDA) receptor antagonists from similar compounds indicates their potential pharmaceutical applications. By understanding the structure-activity relationship (SAR) and improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds, researchers can design more effective drugs for treating neurological conditions. These compounds serve as a foundation for developing medications that target specific receptors or biological pathways, demonstrating the broad potential of such molecules in drug discovery and development (Borza et al., 2007).

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2S/c22-18-4-1-2-5-19(18)26-17-9-13-23(14-10-17)16-7-11-24(12-8-16)21(25)20-6-3-15-27-20/h1-6,15-17H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIWLASOTZQMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.